molecular formula C14H11NOS B1678571 PBIT CAS No. 2514-30-9

PBIT

Numéro de catalogue: B1678571
Numéro CAS: 2514-30-9
Poids moléculaire: 241.31 g/mol
Clé InChI: KRXMYBAZKJBJAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

PBIT has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition, particularly histone demethylases, to understand epigenetic regulation.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit the proliferation of cancer cells overexpressing JARID1B.

    Industry: Utilized in the development of new materials and chemical processes

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du PBIT implique généralement la réaction du 2-aminobenzènethiol avec le chlorure de 4-méthylbenzoyle dans des conditions basiques pour former l'intermédiaire 2-(4-méthylphényl)-1,2-benzisothiazol-3(2H)-one. La réaction est effectuée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium dans un solvant organique tel que le dichlorométhane ou le toluène. Le mélange réactionnel est ensuite chauffé au reflux pendant plusieurs heures pour assurer une conversion complète des matières premières .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et de systèmes à écoulement continu pour assurer un mélange et un transfert de chaleur efficaces. Les conditions réactionnelles sont optimisées pour maximiser le rendement et la pureté, et le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le PBIT subit diverses réactions chimiques, notamment:

Réactifs et conditions courants

Principaux produits formés

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment:

    Chimie : Utilisé comme réactif en synthèse organique et comme élément de base pour la synthèse de molécules plus complexes.

    Biologie : Employé dans des études impliquant l'inhibition enzymatique, en particulier les déméthylases histones, pour comprendre la régulation épigénétique.

    Médecine : Étudié pour ses applications thérapeutiques potentielles dans le traitement du cancer en raison de sa capacité à inhiber la prolifération des cellules cancéreuses surexprimant JARID1B.

    Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques

Mécanisme d'action

Le this compound exerce ses effets en inhibant spécifiquement les enzymes Jumonji AT-rich Interactive Domain 1 (JARID1). Ces enzymes sont responsables de la déméthylation de l'histone H3 lysine 4 (H3K4), une marque épigénétique clé associée à la transcription active. En inhibant JARID1B, JARID1A et JARID1C, le this compound empêche la suppression de la marque H3K4me3, conduisant à la suppression de l'expression génique et à l'inhibition de la prolifération cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses qui surexpriment JARID1B .

Mécanisme D'action

PBIT exerts its effects by specifically inhibiting the Jumonji AT-rich Interactive Domain 1 (JARID1) enzymes. These enzymes are responsible for the demethylation of histone H3 lysine 4 (H3K4), a key epigenetic mark associated with active transcription. By inhibiting JARID1B, JARID1A, and JARID1C, this compound prevents the removal of the H3K4me3 mark, leading to the suppression of gene expression and inhibition of cell proliferation. This mechanism is particularly effective in cancer cells that overexpress JARID1B .

Comparaison Avec Des Composés Similaires

Le PBIT est unique en termes de spécificité pour les enzymes JARID1 par rapport aux autres inhibiteurs de déméthylases histones. Les composés similaires incluent:

Propriétés

IUPAC Name

2-(4-methylphenyl)-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXMYBAZKJBJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359056
Record name 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID17433179
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2514-30-9
Record name 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PBIT
Reactant of Route 2
PBIT
Reactant of Route 3
PBIT
Reactant of Route 4
Reactant of Route 4
PBIT
Reactant of Route 5
PBIT
Reactant of Route 6
PBIT
Customer
Q & A

Q1: What is the primary target of PBIT?

A1: this compound is known to inhibit the enzymatic activity of the Jumonji AT-rich Interactive Domain 1 (JARID1) family of histone lysine demethylases. Specifically, it targets JARID1A and JARID1B, which are responsible for demethylating trimethylated lysine 4 in histone H3 (H3K4me3). []

Q2: How does this compound interact with JARID1B?

A2: this compound inhibits JARID1B with an IC50 of approximately 3 μM in vitro. It inhibits the removal of H3K4me3 by JARID1B in cells, leading to increased H3K4me3 levels in a time- and dose-dependent manner. []

Q3: What are the downstream effects of JARID1B inhibition by this compound?

A3: Inhibition of JARID1B by this compound can lead to several downstream effects, including:

  • Reduced proliferation of cancer cells: this compound has been shown to inhibit the growth of various cancer cell lines, including lung cancer, prostate cancer, and melanoma. [, , ]
  • Induction of cellular senescence: this compound can induce senescence in cancer cells, as evidenced by increased levels of senescence markers like senescence-associated β-galactosidase (SA-β-Gal) and lamin B1. []
  • Inhibition of tumor growth: In vivo studies have shown that this compound can reduce tumor growth in animal models of esophageal cancer and melanoma. [, ]

Q4: Does this compound interact with other targets besides JARID1 family members?

A4: Research suggests this compound might also inhibit inducible nitric oxide synthase (iNOS), impacting nitric oxide (NO) production. This inhibition has been linked to potential benefits in models of colon cancer, esophageal cancer, and melanoma. [, , , ]

Q5: Are there any other pathways affected by this compound treatment?

A5: Studies indicate this compound might also modulate the Akt3 and mitogen-activated protein kinase (MAPK) signaling pathways in melanoma, contributing to its anti-cancer effects. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C14H11NOS, and its molecular weight is 241.31 g/mol.

Q7: How does modifying the this compound structure affect its activity?

A7: Replacing the sulfur atom in this compound with selenium creates PBISe (Se,Se′-1,4-phenylenebis(1,2-ethanediyl)bis-isoselenourea), a more potent analog. PBISe exhibits stronger anti-cancer effects in various models, including melanoma and colon cancer. [, , , , ]

Q8: What types of in vitro assays have been used to study this compound?

A8: Researchers have employed various in vitro assays to investigate this compound's effects, including:

  • Proliferation assays: These assess this compound's impact on cancer cell growth and viability. [, , ]
  • Cell cycle analysis: These determine if this compound induces cell cycle arrest in specific phases. []
  • Apoptosis assays: These measure this compound's ability to trigger programmed cell death in cancer cells. []
  • Western blotting: This technique analyzes the expression levels of specific proteins, such as JARID1B, iNOS, and signaling pathway components. [, , , ]

Q9: What have in vivo studies revealed about this compound's efficacy?

A9: Animal models, particularly for esophageal and colon cancer, have been utilized to evaluate this compound's chemopreventive potential. Results indicate this compound can significantly reduce tumor incidence and multiplicity in these models. [, , , , ]

Q10: Has this compound been tested in clinical trials?

A10: Currently, no published data from clinical trials involving this compound are available. Further research, including preclinical and potentially clinical studies, is necessary to fully evaluate its therapeutic potential in humans.

Q11: What analytical techniques are used to characterize and quantify this compound?

A11: Common analytical techniques used for this compound characterization and quantification include:

  • High-performance liquid chromatography (HPLC): This method separates this compound from other compounds in a mixture. [, ]
  • Fluorescence detection (FLD): this compound derivatives can be detected with high sensitivity using fluorescence. [, ]
  • Mass spectrometry (MS): This technique helps identify and confirm the structure of this compound and its derivatives. [, ]

Q12: What is known about the safety and toxicity of this compound?

A12: While this compound has shown promising results in preclinical studies, more research is needed to fully understand its safety profile. Long-term toxicity studies are necessary to evaluate any potential adverse effects.

Q13: What are the future directions for this compound research?

A13: Future research on this compound could focus on:

  • Optimizing its structure: Developing more potent and selective analogs of this compound with improved pharmacokinetic properties. [, ]
  • Further elucidating its mechanism of action: Investigating the detailed molecular mechanisms by which this compound exerts its anti-cancer effects, including its interactions with different targets and pathways. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.